Cas no 1956310-96-5 (1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate)

1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex pyrrolidine-based frameworks. The compound features a tert-butyl and methyl ester group, offering selective deprotection and functionalization opportunities, while the 2-bromoethyl moiety serves as a reactive handle for further derivatization. Its well-defined stereochemistry and stability under various reaction conditions make it a reliable building block for pharmaceutical and agrochemical applications. The presence of both carboxylate and bromoethyl groups enables diverse transformations, including nucleophilic substitutions and cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.
1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate structure
1956310-96-5 structure
Product name:1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
CAS No:1956310-96-5
MF:C13H22BrNO4
Molecular Weight:336.222083568573
CID:5039397

1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1-O-tert-butyl 2-O-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
    • 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
    • 1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
    • インチ: 1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-8-9(5-6-14)7-10(15)11(16)18-4/h9-10H,5-8H2,1-4H3
    • InChIKey: BBRHUZYDBDFNTA-UHFFFAOYSA-N
    • SMILES: BrCCC1CN(C(=O)OC(C)(C)C)C(C(=O)OC)C1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 340
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 55.8

1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10421-5g
1-tert-butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate
1956310-96-5 95%
5g
$3200 2023-09-07

1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate 関連文献

1-Tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylateに関する追加情報

Comprehensive Overview of 1-Tert-Butyl 2-Methyl 4-(2-Bromoethyl)Pyrrolidine-1,2-Dicarboxylate (CAS No. 1956310-96-5)

The compound 1-Tert-Butyl 2-Methyl 4-(2-Bromoethyl)Pyrrolidine-1,2-Dicarboxylate (CAS No. 1956310-96-5) represents a structurally unique derivative of pyrrolidine with a dual ester functionality and brominated side chain. This molecule combines the stability of tert-butyl and methyl substituents with the reactivity of bromoalkyl groups, making it a valuable intermediate in synthetic organic chemistry. Recent advancements in heterocyclic compound synthesis have highlighted its potential as a building block for bioactive molecules, particularly in pharmaceutical and agrochemical research.

The core structure of this compound features a five-membered pyrrolidine ring (pyrrolidine) substituted at positions C(4) with a 2-bromoethyl group and at C(1) and C(2) with carboxylic ester moieties. The presence of two ester functionalities (dicarboxylate) introduces multiple sites for functionalization, enabling diverse chemical transformations. The tert-butyl (Tert-Butyl) group at position C(1) provides steric bulk and thermodynamic stability, while the methyl (methyl) group at position C(2) contributes to conformational flexibility.

In terms of synthetic methodology, recent studies have demonstrated efficient protocols for the preparation of this compound via selective alkylation strategies. For instance, the bromoalkylation step can be optimized using transition-metal-catalyzed cross-coupling reactions under mild conditions (e.g., palladium-catalyzed allylic substitution). The integration of green chemistry principles has also been explored to minimize byproduct formation during esterification processes involving di-carboxylic acid derivatives.

The physical properties of this compound are influenced by its multifunctional architecture. The brominated side chain imparts moderate polarity, while the ester groups enhance solubility in polar organic solvents such as DMSO or acetonitrile. Spectroscopic analysis (NMR, MS) reveals characteristic signals for the tert-butyl group (δ ~0.8–1.5 ppm), methyl substituent (δ ~3–4 ppm), and aromatic/brominated regions (δ ~3–4 ppm for CH2Br). These spectral features are critical for structural elucidation and quality control in industrial settings.

Biochemical investigations have identified potential applications in drug discovery programs targeting G-protein coupled receptors (GPCRs). The pyrrolidine scaffold is known to mimic natural neurotransmitters like serotonin and dopamine (e.g., N-benzoyl-piperidines), suggesting that this compound could serve as a lead structure for CNS-active agents. Recent computational studies using molecular docking simulations have predicted favorable interactions between similar brominated pyrrolidines and serotonergic receptor subtypes (e.g., 5-HT7). However, further experimental validation is required to confirm these findings.

In agrochemical research, brominated heterocycles have shown promise as herbicide precursors due to their ability to disrupt lipid metabolism in weeds through inhibition of acetyl-CoA carboxylase enzymes. While direct application data for this specific compound remains limited, analogous structures with similar bromoalkylation patterns have demonstrated herbicidal activity at low concentrations (e.g., bromoxynil derivatives). These findings suggest potential utility as an intermediate in developing environmentally sustainable crop protection agents.

The synthetic versatility of this compound extends to polymer science applications. The dicarboxylic ester functionality enables cross-linking reactions under controlled conditions using photoinitiators or thermal initiators like AIBN. Recent work has explored its use as a monomer unit in polyurethane synthesis via step-growth polymerization mechanisms involving diisocyanates such as MDI or TDI systems.

Safety assessments indicate that while no acute toxicity data is publicly available for this specific CAS number, general guidelines for handling organobromine compounds should be followed during laboratory operations due to their potential reactivity with nucleophiles under basic conditions. Proper storage in inert atmospheres is recommended to prevent hydrolysis of ester functionalities over time.

In summary, the unique combination of structural features in 1-Tert-Butyl 2-Methyl 4-(2-Bromoethyl)Pyrrolidine-1,2-Dicarboxylate positions it as a promising intermediate across multiple scientific disciplines including medicinal chemistry, materials science, and agricultural biotechnology research fields where controlled functionalization is essential for developing novel compounds with targeted biological activities or material properties through strategic synthetic planning approaches involving modern catalytic methodologies aligned with sustainable development goals within chemical industries today.

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